N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylbenzyl group and linked via a carboxamide bond to a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) moiety at position 2.
Properties
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-7-8-14(9-13(12)2)10-18-22-23-20(27-18)21-19(24)17-11-25-15-5-3-4-6-16(15)26-17/h3-9,17H,10-11H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGAXNGPSLDRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound belonging to the oxadiazole derivatives class. This compound exhibits a variety of biological activities that are of significant interest in medicinal chemistry. The unique structural features of this compound contribute to its potential therapeutic effects.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole ring and a benzo[d][1,4]dioxine moiety. The molecular formula is with a molecular weight of 284.31 g/mol. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and potentially its bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance:
- Bacterial Strains : It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL for different strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Cell Lines : In vitro studies indicate cytostatic effects on pancreatic cancer cell lines (DAN-G), suggesting its role in inhibiting cancer cell proliferation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions to form the oxadiazole ring followed by amidation reactions.
- Biological Testing : In a study evaluating various derivatives of oxadiazoles, compounds similar to this compound demonstrated significant immunomodulatory effects by enhancing immune responses in mouse splenocytes .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(3,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)butyramide | Thiadiazole | Antimicrobial |
| N-(5-(3-methylbenzyl)-1,3,4-triazol-2-yl)butyramide | Triazole | Anticancer |
These comparisons highlight the unique properties of the oxadiazole derivative in terms of potency and selectivity against different biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
- Target Compound : 3,4-Dimethylbenzyl (CH₂-linked) group at position 5 of the oxadiazole.
- Benzodioxine carboxamide at position 6 (vs. position 2 in the target compound).
- 3-{[Benzyl(ethyl)amino][(5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]methyl}benzaldehyde (5i, ): Substituent: 3,4-Dimethylphenyl (directly attached) with additional benzyl(ethyl)amino and benzaldehyde groups. Synthesis Yield: 82–86% via a four-component reaction. Characterization: IR and NMR data confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic proton shifts at δ 7.2–7.8 ppm) .
Functional Group and Linker Modifications
Structural and Functional Implications
Physicochemical Properties
- Lipophilicity : The 3,4-dimethylbenzyl group in the target compound likely enhances lipophilicity compared to dichlorophenyl () or polar thioacetamide () analogs.
- Hydrogen Bonding: The benzodioxine carboxamide may improve solubility and target interaction vs. non-carboxamide derivatives (e.g., benzaldehyde in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
